1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
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Description
1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Methodologies
Research by Guleli et al. (2019) demonstrates an efficient method for synthesizing derivatives of isoxazole, which could be relevant for developing new synthetic routes or improving existing ones for compounds like 1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide. This method involves a one-pot synthesis technique that could offer insights into creating more complex molecules including azetidine derivatives, potentially streamlining production processes for research and development purposes (Guleli et al., 2019).
Biological Activities
The exploration of novel pyrazolopyrimidines derivatives for anticancer and anti-5-lipoxygenase activities by Rahmouni et al. (2016) suggests that compounds structurally related to isoxazoles and azetidines could have significant pharmacological potential. Such studies indicate that derivatives of this compound might be explored for their bioactivity, offering a foundation for developing new therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-6-13(18-22-10)15(21)19-8-11(9-19)14(20)17-7-12-4-2-3-5-16-12/h2-6,11H,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUJUHOVBRNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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